molecular formula C10H10N2O2 B164499 Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-50-3

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B164499
CAS No.: 131020-50-3
M. Wt: 190.2 g/mol
InChI Key: SQVPAFJTHBHULZ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 131020-50-3) is a high-purity benzoimidazole derivative supplied as an off-white to light brown solid with a typical HPLC purity of ≥97.0% . Its molecular formula is C₁₀H₁₀N₂O₂, and it has a molecular weight of 190.20 g/mol . This compound serves as a versatile and critical building block in scientific research, particularly in the development of novel pharmaceuticals. It is an important intermediate for targeted cancer therapies, where its derivatives are explored for their ability to inhibit tumor growth . Further research applications include investigating its antimicrobial and antiviral properties against resistant strains of bacteria and viruses . In biochemical research, this compound is utilized in enzyme inhibition and receptor binding studies to help elucidate the pharmacodynamics of new therapeutic agents and understand specific metabolic pathways . The synthetic versatility of this compound is demonstrated through several routes, including the alkylation of 1H-benzo[d]imidazole-6-carboxylic acid precursors using methyl iodide, or via the cyclization of o-phenylenediamine derivatives with methyl chloroformate . Key calculated physicochemical properties include a density of 1.235 g/cm³ and a boiling point of 334.1°C at 760 mmHg . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

methyl 3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPAFJTHBHULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247549
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131020-50-3
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131020-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation via Methyl Iodide

A widely employed method involves the alkylation of 1H-benzo[d]imidazole-6-carboxylic acid precursors. In a representative procedure, 5 mmol of 1H-benzo[d]imidazole-6-carboxylic acid is dissolved in tetrahydrofuran (THF) with 1.0 equivalent of sodium hydroxide. After stirring for 10 minutes, 1.1 equivalents of methyl iodide are added, and the reaction proceeds at room temperature for 24 hours. The mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography using a petroleum ether/ethyl acetate gradient, yielding the methylated derivative in approximately 56% yield.

Key advantages of this method include mild reaction conditions and compatibility with lab-scale setups. However, the use of methyl iodide necessitates careful handling due to its toxicity. Alternative alkylating agents such as dimethyl sulfate have been explored but often result in lower yields due to competing hydrolysis reactions.

Cyclization of o-Phenylenediamine Derivatives

Condensation with Methyl Chloroformate

Benzimidazole rings are commonly constructed via cyclization of o-phenylenediamine derivatives. In this approach, o-phenylenediamine reacts with methyl chloroformate under basic conditions (e.g., aqueous sodium bicarbonate). The reaction typically proceeds at 80–100°C for 6–12 hours, forming the benzimidazole core through intramolecular cyclization. Subsequent methylation at the N1 position is achieved using methyl iodide under conditions similar to Section 1.1.

Alternative Synthetic Approaches

Protective Group Strategies

To enhance regioselectivity during alkylation, protective group chemistry has been employed. For instance, tert-butoxycarbonyl (Boc) protection of the benzimidazole nitrogen prior to methylation ensures exclusive functionalization at the N1 position. After alkylation, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the target compound with >90% purity.

Solvent Effects on Yield

Polar aprotic solvents such as dimethylformamide (DMF) and THF are preferred for their ability to stabilize intermediates. Comparative studies indicate that THF provides superior yields (56%) compared to DMF (42%), likely due to reduced side reactions in less polar media.

Data Tables

Table 1. Comparison of Synthetic Methods

MethodReagentsConditionsYield (%)Purification
AlkylationMethyl iodide, NaOH, THFRT, 24 h56Column chromatography
CyclizationMethyl chloroformate80°C, 6 h48*Recrystallization
Protective Group RouteBoc₂O, TFAReflux, 2 h62Liquid-liquid extraction

*Estimated based on analogous reactions.

Table 2. Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂PubChem
Molecular Weight190.20 g/molPubChem
CAS Number131020-50-3PubChem
InChI KeySQVPAFJTHBHULZ-UHFFFAOYSA-NPubChem

Optimization and Challenges

Purification Techniques

Column chromatography remains the gold standard for isolating high-purity product, though recrystallization from ethanol/water mixtures offers a cost-effective alternative for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Targeted Cancer Therapies
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structural properties enhance bioactivity, making it suitable for developing targeted cancer therapies. Studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties by inhibiting tumor growth and enhancing apoptosis in cancer cells .

Antimicrobial and Antiviral Properties
Research has shown that this compound possesses antimicrobial and antiviral activities, making it a candidate for treating infections caused by resistant strains of bacteria and viruses. The mechanism involves interaction with bacterial cell membranes or viral proteins, disrupting their functions .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. It has been shown to affect various enzymes involved in metabolic pathways, providing insights into drug design targeting specific enzymes .

Receptor Binding Studies
The compound is also employed in receptor binding studies, allowing researchers to explore its interactions with various biological receptors. This application is crucial for understanding the pharmacodynamics of new therapeutic agents .

Material Science

Development of Advanced Materials
In material science, this compound is used to create advanced materials such as coatings and polymers. These materials often require specific chemical resistance and stability, which this compound can provide due to its unique chemical structure .

Nonlinear Optical Properties
Recent studies have focused on the nonlinear optical (NLO) properties of benzimidazole derivatives, including this compound. DFT calculations indicate that these compounds can be engineered for applications in photonic devices due to their favorable electronic properties .

Agricultural Chemistry

Formulation of Agrochemicals
this compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its selective targeting capabilities help minimize environmental impact while maximizing pest control efficiency .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Pharmaceutical Demonstrated effectiveness in targeted cancer therapies using benzimidazole derivatives.
Biochemical Research Explored enzyme inhibition mechanisms; significant effects on metabolic pathways observed.
Material Science NLO properties analyzed; potential applications in photonic devices identified.
Agricultural ChemistryEffective formulation strategies for new agrochemicals developed using this compound.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, in cancer research, benzimidazole derivatives may inhibit tubulin polymerization, disrupting cell division and inducing apoptosis .

Comparison with Similar Compounds

Structural Isomers and Regioisomers

The position of the carboxylate group on the benzoimidazole ring significantly impacts physicochemical and biological properties. Key examples include:

  • X-ray crystallography and DFT studies reveal distinct electronic distributions compared to the 6-carboxylate derivative, influencing binding interactions in molecular docking.
  • Methyl 1-(2-(perfluoroethyl)naphtho[1,2-b]furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate (3e-I) and 6-carboxylate (3e-II) : Inseparable regioisomers with near-identical synthetic yields (68% total). The 5-carboxylate isomer may exhibit altered solubility due to steric effects from the fused naphthofuran system.
Table 1: Comparison of Key Benzoimidazole Carboxylates
Compound Name (CAS) Substituents Molecular Weight Melting Point (°C) Synthesis Method
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (131020-50-3) 1-methyl, 6-COOCH₃ 190.20 Not reported Reflux (H₂SO₄/MeOH, 72h)
Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2a) 2-(4-hydroxyphenyl), 6-COOCH₃ 269.09 306.1–307.5 Reflux (H₂SO₄/MeOH, 72h)
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (53484-20-1) 6-COOCH₂CH₃ 204.23 Not reported Not detailed
Methyl 1H-benzo[d]imidazole-4-carboxylate (37619-25-3) 4-COOCH₃ 176.17 Not reported Alkylation/esterification

Substituent Variations

Alkyl and Aryl Modifications
  • Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate: The ethyl ester increases lipophilicity (logP ~1.2 vs.
Halogenated Derivatives
  • Methyl 7-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate : Bromine at the 7-position introduces steric bulk and alters electronic properties, impacting binding to targets like GLP-1 receptors.

Bicyclic and Polycyclic Derivatives

Compounds such as (5R,6S,7aR)-Methyl hexahydro-5-(naphthalen-2-yl)-1-oxo-7a-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazole-6-carboxylate (cis-3e) feature fused pyrroloimidazole rings. These derivatives exhibit:

  • Higher molecular weights (e.g., ~400 g/mol for cis-3e vs. 190.20 for the target compound).
  • Complex stereochemistry , resolved via X-ray crystallography (SHELX software).
  • Reduced solubility , necessitating chromatographic purification.

Biological Activity

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is an intriguing compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antibacterial : Effective against various bacterial strains.
  • Antimycobacterial : Potential activity against Mycobacterium species.
  • Anti-inflammatory : May reduce inflammation in biological systems.
  • Antitumor : Demonstrates cytotoxic effects on cancer cell lines.
  • Antidiabetic : Potential to influence glucose metabolism.

Target and Mode of Action

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is known that imidazole derivatives can influence various biochemical pathways, leading to significant cellular effects. These include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular metabolism.
  • Gene Expression Modulation : It can affect the expression levels of genes related to inflammation and cell proliferation.

Biochemical Pathways

The compound interacts with several biochemical pathways, which can lead to downstream effects such as:

  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by interfering with cell cycle progression.
  • Reactive Oxygen Species (ROS) Production : Potentially increasing oxidative stress in target cells.

Pharmacokinetics

This compound is generally characterized by:

  • High Solubility : This property enhances its bioavailability and therapeutic efficacy.
  • Metabolic Stability : The compound's structure may confer resistance to metabolic degradation.

Case Studies and Experimental Data

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 3.9 µg/mL for certain analogs .
  • Anticancer Properties :
    • In vitro studies showed that this compound induces apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity . Additionally, animal models demonstrated reduced tumor growth when treated with this compound .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophages .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityRemarks
Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylateAmino and fluoro substituentsEnhanced antibacterial propertiesSimilar but with altered reactivity
1-Methyl-1H-benzimidazoleLacks carboxylate groupLimited activity compared to methyl derivativeSimpler structure

The unique substitution pattern of this compound contributes to its distinctive chemical properties and biological activities, making it a valuable candidate for further research.

Q & A

Basic Synthesis Methodologies and Optimization Strategies

Q: What are the common synthetic routes for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources. For example, refluxing substituted intermediates with methanol and a catalytic amount of sulfuric acid for 72 hours yields methyl carboxylate derivatives (e.g., 56% yield for Methyl 2-butyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate) . Optimization strategies include adjusting stoichiometry, solvent polarity, and temperature. Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used for purification.

Structural Characterization Techniques

Q: Which spectroscopic methods are most reliable for confirming the structure of this compound derivatives? A: Key techniques include:

  • 1H/13C NMR : Aromatic protons (δ 7.88–8.15 ppm) and ester methyl groups (δ 3.93 ppm) are diagnostic .
  • FT-IR : Stretching bands for C=O (1700–1750 cm⁻¹) and N-H (3395–3464 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 232.1 [M+H]+) validate molecular weight .

Crystal Structure Determination and Refinement

Q: How can SHELX software be applied to resolve crystal structures of benzimidazole derivatives? A: SHELXL is widely used for small-molecule refinement. For example, hydrogen bonding and π-π stacking interactions in 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol were resolved using SHELX, with R-factors < 0.05 . Key steps include inputting .hkl files, defining restraints for disordered regions, and validating thermal parameters.

Advanced Computational Modeling (DFT)

Q: How do DFT studies enhance the understanding of electronic and nonlinear optical (NLO) properties of benzimidazole derivatives? A: DFT calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βtot). For example, sulfonyl-substituted derivatives exhibit enhanced NLO activity due to electron-withdrawing groups, with βtot values up to 1.25 × 10⁻²⁷ esu . These models guide the design of optoelectronic materials.

Biological Activity Evaluation

Q: What methodologies are used to assess the pharmacological potential of benzimidazole derivatives? A:

  • Molecular Docking : AutoDock Vina evaluates binding affinities (e.g., EGFR inhibition with docking scores ≤ -8.5 kcal/mol) .
  • ADMET Analysis : SwissADME predicts pharmacokinetic properties (e.g., bioavailability radar plots).
  • In vitro Assays : MTT assays measure cytotoxicity (IC50 values) against cancer cell lines .

Resolving Data Contradictions in Synthetic Yields

Q: How can researchers address discrepancies between computational predictions and experimental synthetic yields? A: For example, DFT may predict favorable energetics for a reaction pathway, but steric hindrance or solvent effects (e.g., THF vs. methanol) can reduce yields. Systematic screening of solvents, catalysts (e.g., TCDI ), and reaction times (24–72 hours) helps reconcile such contradictions .

Catalytic Applications

Q: How do Schiff base complexes of benzimidazole derivatives perform in catalytic oxidation? A: Cu(II) complexes of 1-(((1-methyl-1H-benzo[d]imidazol-2-yl)methylimino)methyl)naphthalen-2-ol achieve 81% oxidation of alkanes under basic conditions, outperforming tert-butyl hydroperoxide (69%) due to metal-ligand charge transfer .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituents at the N1 and C2 positions influence biological activity? A:

  • N1-Sulfonyl Groups : Enhance solubility and binding to hydrophobic pockets (e.g., 4-nitrophenylsulfonyl improves NLO activity) .
  • C2-Aryl Groups : Electron-withdrawing groups (e.g., -Cl, -CF3) increase cytotoxicity (IC50 < 10 µM) .

Solvent Effects on Reaction Pathways

Q: How does solvent choice impact the synthesis of hydrazine-carboxamide derivatives? A: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for hydrazine derivatives, while methanol facilitates esterification. For example, hydrazine hydrate in methanol yields 2-hydrazinyl-1H-benzo[d]imidazole with >70% purity .

Purification and Analytical Challenges

Q: What are the best practices for purifying methyl carboxylate derivatives contaminated with byproducts? A:

  • Column Chromatography : Use gradient elution (e.g., 5–20% ethyl acetate in hexane) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 102–103°C) .
  • HPLC : C18 columns with acetonitrile/water mobile phases resolve closely eluting peaks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
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Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

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